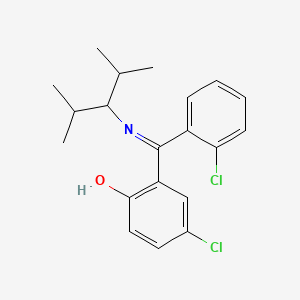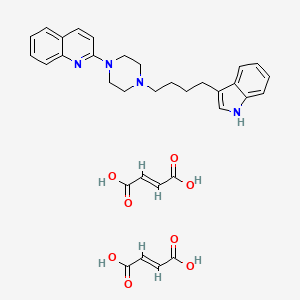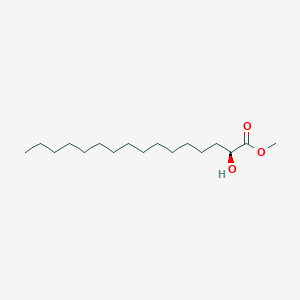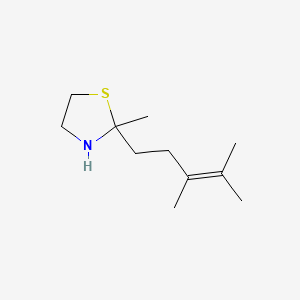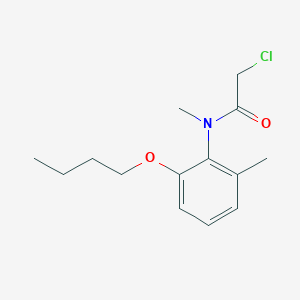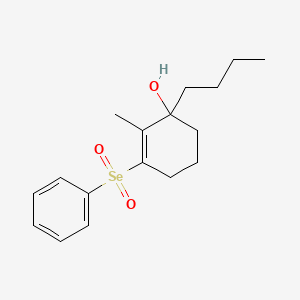
3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a benzeneselenonyl group, a butyl chain, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzeneselenonyl Group: The benzeneselenonyl group can be introduced via a nucleophilic substitution reaction using benzeneselenonyl chloride and a suitable nucleophile.
Addition of the Butyl Chain and Methyl Group: The butyl chain and methyl group can be added through alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the benzeneselenonyl group to a selenol or selenide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzeneselenonyl group or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are used for substitution reactions.
Major Products
Oxidation Products: Selenoxides and selenones.
Reduction Products: Selenols and selenides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and cellular receptors. The benzeneselenonyl group can participate in redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneselenol: A simpler selenium-containing compound with similar redox properties.
Selenocysteine: An amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness
3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol is unique due to its complex structure, which combines a cyclohexene ring with a benzeneselenonyl group, a butyl chain, and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
79681-46-2 |
|---|---|
Formule moléculaire |
C17H24O3Se |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
1-butyl-2-methyl-3-phenylselenonylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C17H24O3Se/c1-3-4-12-17(18)13-8-11-16(14(17)2)21(19,20)15-9-6-5-7-10-15/h5-7,9-10,18H,3-4,8,11-13H2,1-2H3 |
Clé InChI |
RKUFZXWZVIYLOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCCC(=C1C)[Se](=O)(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)
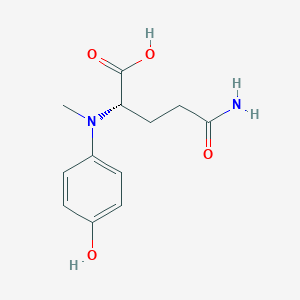
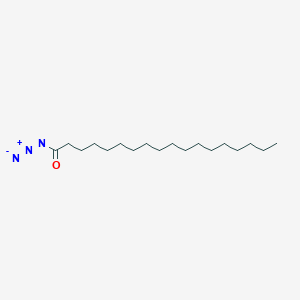
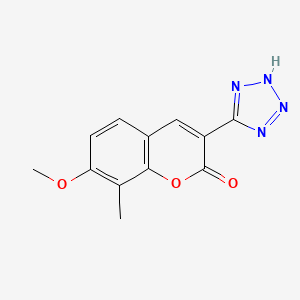
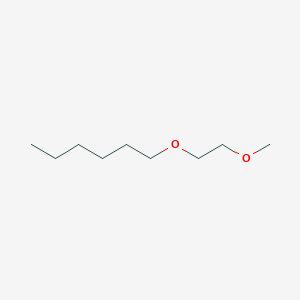
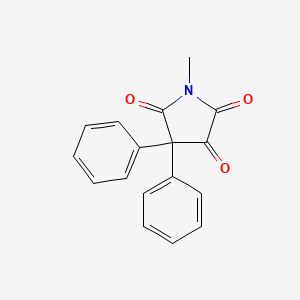
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
